Cas no 1807192-01-3 (3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride)
3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride
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- Inchi: 1S/C10H8ClNO3S/c1-2-9-7(5-12)3-4-8(6-13)10(9)16(11,14)15/h3-4,6H,2H2,1H3
- InChI Key: CSUGXBBVHQWOOZ-UHFFFAOYSA-N
- SMILES: ClS(C1C(C=O)=CC=C(C#N)C=1CC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 406
- XLogP3: 1.9
- Topological Polar Surface Area: 83.4
3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001486-1g |
3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride |
1807192-01-3 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride
Introduction to 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride (CAS No. 1807192-01-3) and Its Emerging Applications in Chemical Biology
3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride, identified by the CAS number 1807192-01-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural features and potential applications in drug discovery and molecular research. This compound belongs to the class of sulfonyl chlorides, which are well-known for their reactivity and utility in synthesizing various biologically active molecules.
The molecular structure of 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride consists of a benzene ring substituted with a cyano group at the 3-position, an ethyl group at the 2-position, and a formyl group at the 6-position, all further functionalized with a sulfonyl chloride moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and sulfonamide derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of sulfonyl chloride derivatives. The formyl group in 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride serves as a reactive handle for condensation reactions, enabling the formation of amides, imines, and other nitrogen-containing heterocycles. These heterocycles are fundamental scaffolds in medicinal chemistry, often found in therapeutic agents targeting various diseases.
One of the most compelling aspects of 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride is its role in synthesizing sulfonamide-based compounds. Sulfonamides have a long history of use in medicine, with notable examples including antibiotics like sulfamethoxazole and nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. The sulfonyl chloride functionality allows for facile introduction of sulfonamide groups into target molecules, facilitating the development of novel drugs with enhanced biological activity.
Recent studies have highlighted the compound's utility in designing small-molecule inhibitors for enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, researchers have utilized 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride to synthesize derivatives that modulate the activity of enzymes such as cyclooxygenase (COX) and carbonic anhydrase. These enzymes play crucial roles in pain signaling and tumor progression, respectively, making them attractive targets for therapeutic intervention.
The cyano group at the 3-position of 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride adds another layer of reactivity, enabling further functionalization through nucleophilic addition reactions. This feature has been exploited in generating libraries of diversified compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development. The ethyl group at the 2-position contributes to the overall lipophilicity of the molecule, which can be fine-tuned to optimize membrane permeability—a critical factor in drug bioavailability.
In academic research, 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride has been employed as a key building block in constructing complex organic frameworks. Its ability to undergo multiple transformations under mild conditions makes it an indispensable tool for synthetic chemists working on intricate molecular architectures. Additionally, its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, underscores its importance in modern synthetic methodologies.
The formyl group's propensity to participate in condensation reactions with amines and alcohols has led to its use in generating Schiff bases and other functionalized derivatives. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. For example, Schiff base complexes derived from 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride have shown promising activity against resistant bacterial strains and certain types of cancer cells.
Advances in computational chemistry have further enhanced the utility of 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. The compound's well-defined three-dimensional structure makes it an ideal candidate for such simulations.
The growing demand for sustainable synthetic methods has also influenced the application of 3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride. Researchers are increasingly exploring green chemistry principles to minimize waste and reduce energy consumption during synthesis. For instance, catalytic processes using recyclable ligands and solvent-free reactions have been developed to enhance efficiency while maintaining high yields.
In conclusion,3-Cyano-2-ethyl-6-formylbenzenesulfonyl chloride (CAS No. 1807192-01-3) represents a multifaceted compound with significant potential across multiple domains of chemical biology and drug discovery. Its unique structural features enable diverse synthetic pathways, making it a valuable asset for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further within the scientific community.
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